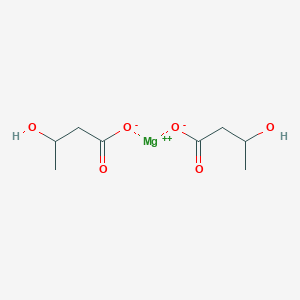
Magnesium 3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is typically found as a white crystalline solid and is known for its solubility in organic solvents such as ethanol and dimethylformamide (DMF), while being insoluble in water . This compound is often used as a dietary supplement and has been studied for various medical applications, including neuroprotection and the treatment of metabolic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium 3-hydroxybutanoate generally involves the reaction of 3-hydroxybutyric acid with magnesium hydroxide. The reaction conditions can be adjusted based on specific requirements, but the general process is as follows :
Reactants: 3-hydroxybutyric acid and magnesium hydroxide.
Reaction: The reactants are mixed in appropriate stoichiometric amounts.
Conditions: The mixture is typically heated to facilitate the reaction.
Product: this compound is formed and can be isolated as a white crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as mechanical ball milling and chemical vapor deposition have been explored to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Magnesium 3-hydroxybutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its role in cellular metabolism and energy production.
Industry: Employed as a food additive to enhance product stability and shelf life.
Mécanisme D'action
The mechanism of action of magnesium 3-hydroxybutanoate involves its role in cellular metabolism. It acts as a substrate for the production of ketone bodies, which are important energy sources during periods of fasting or low carbohydrate intake. The compound is also known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Magnesium 3-hydroxybutanoate can be compared with other similar compounds such as:
Sodium 3-hydroxybutanoate: Similar in structure but with sodium instead of magnesium.
Calcium 3-hydroxybutanoate: Contains calcium and has different solubility and stability properties.
Potassium 3-hydroxybutanoate: Potassium salt with distinct metabolic effects.
Uniqueness
This compound is unique due to its specific interactions with magnesium ions, which can influence its biological activity and stability compared to other salts .
Propriétés
Formule moléculaire |
C8H14MgO6 |
|---|---|
Poids moléculaire |
230.50 g/mol |
Nom IUPAC |
magnesium;3-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |
Clé InChI |
ZIMQIJFHENOQDO-UHFFFAOYSA-L |
SMILES canonique |
CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)
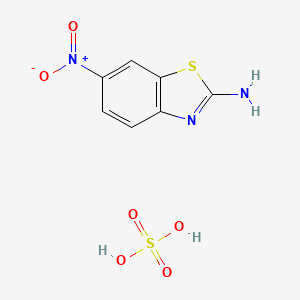
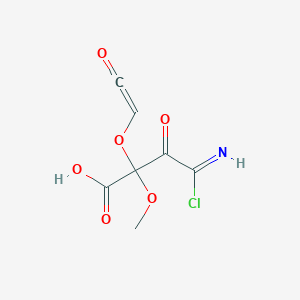
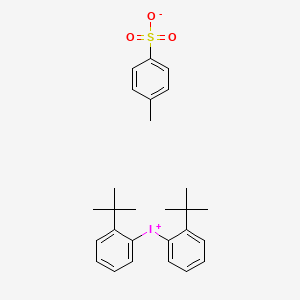
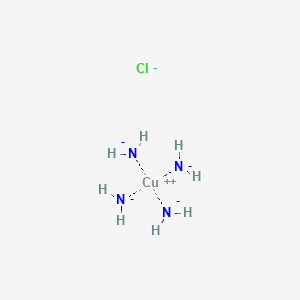
![4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
![Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B12325825.png)
![{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide](/img/structure/B12325832.png)
![7-oxo-2-phenyl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12325839.png)
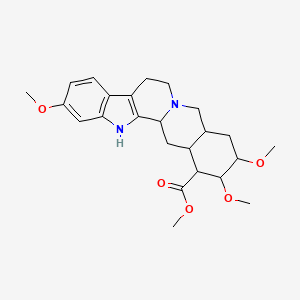

![(1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B12325861.png)
